2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-4-5-14(21)20(18-11)10-12-8-19(9-12)15-13(7-16)3-2-6-17-15/h2-6,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYAKTGPWSUWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets.
Biological Activity
The compound 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a pyridazine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its role as a phosphodiesterase 4 (PDE4) inhibitor and its implications in various therapeutic areas.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring, an azetidine moiety, and a pyridazinone segment. The presence of the carbonitrile group and the methyl substituent on the pyridazinone ring enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 517.1 g/mol |
| Topological Polar Surface Area | 73.22 Ų |
| LogP | 5.43 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 8 |
The primary mechanism of action for this compound is through the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, which can lead to various downstream effects, including anti-inflammatory responses and modulation of neuronal signaling pathways .
Anti-inflammatory Effects
PDE4 inhibitors have been extensively studied for their anti-inflammatory properties. The compound has shown promise in reducing inflammatory responses in various models, particularly in conditions such as asthma and chronic obstructive pulmonary disease (COPD). In vitro studies demonstrated that it effectively reduced the activation of inflammatory cells like eosinophils and neutrophils .
Neuroprotective Effects
Research indicates that PDE4 inhibitors can enhance cognitive functions and have neuroprotective effects. The compound's ability to elevate cAMP levels may contribute to improved learning and memory processes in animal models . Studies have linked PDE4 inhibition to potential therapeutic effects in neurodegenerative diseases.
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer properties. Pyridazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although further investigations are required to confirm these findings .
Study on Asthma Models
In a controlled study involving ovalbumin-induced asthmatic mice, the compound was administered orally and demonstrated significant reductions in airway hyperreactivity. The effective dose (ED50) was determined to be 18.3 mg/kg, highlighting its potential for treating asthma-related symptoms .
Cognitive Enhancement Research
A study investigating the effects of PDE4 inhibitors on cognitive functions reported that administration of this compound led to improved memory retention in rodent models. The results suggest that modulation of cAMP signaling pathways may play a crucial role in cognitive enhancement .
Scientific Research Applications
Chemical Identity
- IUPAC Name : 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
- Molecular Formula : C19H16N6O
- Molecular Weight : 344.378 g/mol
Biological Activities
Recent studies have identified several promising biological activities associated with this compound. The following sections detail these activities along with supporting evidence.
Anticancer Activity
Research indicates that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Study Findings : A recent synthesis of similar compounds demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potent anticancer properties.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Evaluation Results : Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Neuroprotective Effects
Emerging evidence suggests that this compound may offer neuroprotective benefits:
- Mechanism of Action : It has been observed to inhibit monoamine oxidase (MAO) activity, which is relevant for conditions like Parkinson’s disease. In vitro assays indicate a reduction in oxidative stress markers in neuronal cells.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | MAO inhibition |
Anticancer Studies
A systematic study synthesized multiple derivatives and assessed their effects on human cancer cell lines. The results indicated:
- Significant Potency : Compounds with the dihydropyridazine structure exhibited low IC50 values, indicating strong potential for further development in oncology.
Antimicrobial Evaluation
Research into the antimicrobial properties of related compounds revealed:
- Effective Inhibition : Certain derivatives effectively inhibited bacterial growth, with MIC values aligning closely with those of traditional antibiotics.
Neuroprotective Mechanism
In vitro studies demonstrated:
- Reduction in Oxidative Stress : The compound was found to lower oxidative stress markers in neuronal cells, highlighting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 3-methyl group on the pyridazinone (vs.
- Linker Diversity : The azetidine ring in the target compound provides a constrained four-membered ring, contrasting with pyrrolidine (five-membered) in , which may affect binding pocket interactions.
- Carbonitrile Positioning: The pyridine-3-carbonitrile group (target) vs.
Pyridazinone Core Formation
The pyridazinone ring in the target compound is synthesized via condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid), a method established in . This contrasts with the use of hydrazine in forming aminopyridazines (e.g., ) or enamine intermediates ().
Functionalization of the Azetidine Linker
The azetidinylmethyl group is introduced via alkylation or nucleophilic substitution. For example, employs trifluoroacetic acid to deprotect intermediates, a step critical for azetidine-functionalized analogs.
Reactivity with Nucleophiles
The carbonitrile group in the target compound can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions, similar to 5-amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Route Selection : Begin with pyridazine and azetidine precursors. A multi-step approach involving nucleophilic substitution (azetidine ring formation) followed by coupling with 3-methyl-6-oxo-1,6-dihydropyridazine is recommended .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, dimethylformamide (DMF) as a solvent at 80–100°C with potassium carbonate as a base improves coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
- Methodology :
- NMR : Focus on ¹H NMR (e.g., azetidine methylene protons at δ 3.8–4.2 ppm, pyridazine NH at δ 10–12 ppm) and ¹³C NMR (nitrile carbon at ~115 ppm, carbonyl at ~170 ppm) .
- IR : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict reactivity and interaction mechanisms with biological targets?
- Methodology :
- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) using software like GROMACS. Focus on azetidine and pyridazine moieties for hydrogen bonding and steric effects .
- Docking Studies : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for potential inhibitory activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24–48 hrs) .
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability (MTT assay) to confirm specificity .
- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data and identify confounding variables (e.g., solvent DMSO concentration) .
Q. How can novel derivatives be designed to explore structure-activity relationships (SAR)?
- Methodology :
- Scaffold Modification : Replace azetidine with pyrrolidine or piperidine to test ring size effects. Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridazine ring .
- Synthetic Libraries : Use parallel synthesis to generate derivatives (e.g., substituents at pyridine-3-carbonitrile). Screen for solubility (logP) and metabolic stability (CYP450 assays) .
- Data-Driven SAR : Apply machine learning (e.g., Random Forest) to correlate structural features (e.g., substituent electronegativity) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
